
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with two phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate typically involves the reaction of appropriate oxazole derivatives with phosphonic acid or its derivatives. One common method includes the use of tosylmethyl isocyanide (TosMIC) in the presence of aliphatic halides and aldehydes to form oxazole intermediates, which are then reacted with diphenyl phosphonate under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The phenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the phenyl rings.
Aplicaciones Científicas De Investigación
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate involves its interaction with molecular targets through its oxazole and phosphonate groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. For instance, in biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate: This compound has a similar structure but contains a thioxo group instead of an oxo group.
1,3-Oxazole derivatives: These compounds share the oxazole ring structure but differ in the substituents attached to the ring.
Uniqueness
Diphenyl (2-oxooxazol-3(2H)-yl)phosphonate is unique due to the presence of both oxazole and phosphonate groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H12NO5P |
|---|---|
Peso molecular |
317.23 g/mol |
Nombre IUPAC |
3-diphenoxyphosphoryl-1,3-oxazol-2-one |
InChI |
InChI=1S/C15H12NO5P/c17-15-16(11-12-19-15)22(18,20-13-7-3-1-4-8-13)21-14-9-5-2-6-10-14/h1-12H |
Clave InChI |
XEHJDUMGVMBKNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(N2C=COC2=O)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


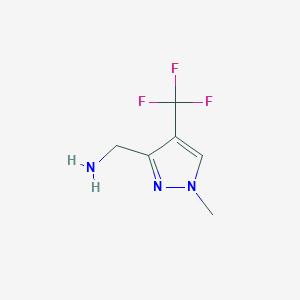
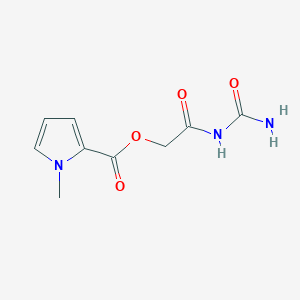



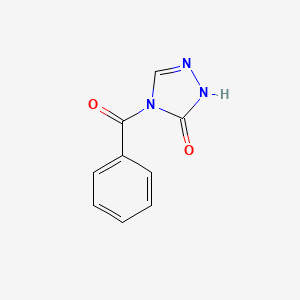
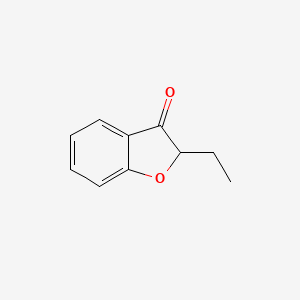
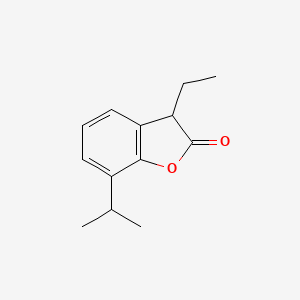
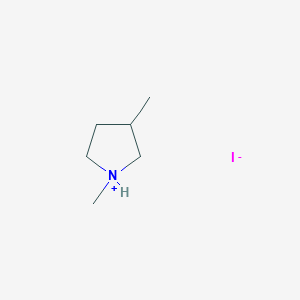

![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)

![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
